molecular formula C18H12Br2N4O2 B14347596 1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide CAS No. 90264-19-0

1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide

Katalognummer: B14347596
CAS-Nummer: 90264-19-0
Molekulargewicht: 476.1 g/mol
InChI-Schlüssel: XPETVUIOELRITG-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide is a chemical compound with the molecular formula C18H12Br2N4O2. It is known for its unique structure, which includes two cyanopyridinium groups linked by a phenylenebis(oxy) bridge.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide typically involves the reaction of 1,2-phenylenebis(oxy) with 2-cyanopyridine in the presence of a brominating agent. The reaction is carried out in an aqueous solution, and the product is isolated through crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

1,1’-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials

Wirkmechanismus

The mechanism of action of 1,1’-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide involves its interaction with molecular targets through its cyanopyridinium groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and coordination with metal ions. The compound’s unique structure allows it to interact with specific pathways and molecular targets, making it useful in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1’-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide is unique due to its specific phenylenebis(oxy) linkage and cyanopyridinium groups. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

90264-19-0

Molekularformel

C18H12Br2N4O2

Molekulargewicht

476.1 g/mol

IUPAC-Name

1-[2-(2-cyanopyridin-1-ium-1-yl)oxyphenoxy]pyridin-1-ium-2-carbonitrile;dibromide

InChI

InChI=1S/C18H12N4O2.2BrH/c19-13-15-7-3-5-11-21(15)23-17-9-1-2-10-18(17)24-22-12-6-4-8-16(22)14-20;;/h1-12H;2*1H/q+2;;/p-2

InChI-Schlüssel

XPETVUIOELRITG-UHFFFAOYSA-L

Kanonische SMILES

C1=CC=C(C(=C1)O[N+]2=CC=CC=C2C#N)O[N+]3=CC=CC=C3C#N.[Br-].[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.